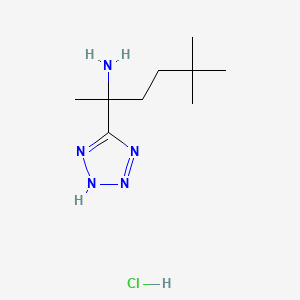

5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride

Description

5,5-Dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-amine hydrochloride is a synthetic organic compound featuring a hexan-2-amine backbone substituted with a tetrazole ring at the second carbon and two methyl groups at the fifth carbon. The hydrochloride salt enhances its stability and solubility for applications in medicinal chemistry and materials science. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇ClN₂O₃* | |

| CAS Number | 1082407-58-6 | |

| Molecular Weight | 219.33 g/mol | |

| Catalog ID (Enamine Ltd) | EN300-37139385 |

The tetrazole moiety (a nitrogen-rich heterocycle) confers metabolic stability and bioisosteric properties, making it valuable in drug discovery for mimicking carboxyl groups or improving pharmacokinetics .

Properties

Molecular Formula |

C9H20ClN5 |

|---|---|

Molecular Weight |

233.74 g/mol |

IUPAC Name |

5,5-dimethyl-2-(2H-tetrazol-5-yl)hexan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H19N5.ClH/c1-8(2,3)5-6-9(4,10)7-11-13-14-12-7;/h5-6,10H2,1-4H3,(H,11,12,13,14);1H |

InChI Key |

GJFAPOJNNYVVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(C)(C1=NNN=N1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the cyclization of nitriles with azides under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s amine group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on structural analogs and general tetrazole chemistry, the following inferences can be made:

Structural and Functional Analogues

Tetrazole-containing amines are widely studied for their pharmacological relevance. For example:

- Losartan (non-hydrochloride): An angiotensin II receptor antagonist featuring a tetrazole ring. Unlike the target compound, losartan includes a biphenylmethyl group, enhancing receptor binding specificity .

- Candesartan: Another tetrazole-based antihypertensive agent with a longer alkyl chain and oxygenated substituents, improving solubility .

Physicochemical Properties

Comparative properties of tetrazole derivatives:

*Estimated based on structural similarity.

Biological Activity

5,5-Dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-amine hydrochloride is a synthetic compound with a molecular formula of C10H20ClN5 and a molecular weight of approximately 249.76 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of 5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-amine hydrochloride involves a two-step reaction:

- Formation of 5,5-dimethyl-2-azidohexan-2-one : This is achieved by reacting 5,5-dimethyl-2-hexanone with sodium azide in a copper-catalyzed reaction.

- Reduction of the Azido Group : The azido compound is then reduced using palladium on carbon and hydrogen gas to yield the final product.

Characterization techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Biological Properties

Antimicrobial Activity

Research indicates that 5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-amine hydrochloride exhibits antimicrobial properties against both gram-negative and gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been determined, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The effectiveness was assessed using the MTT assay to measure cell viability post-treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The biological activity of 5,5-dimethyl-2-(2H-1,2,3,4-tetrazol-5-yl)hexan-2-amine hydrochloride is believed to involve interference with cellular processes in both bacteria and cancer cells. The exact mechanisms are still under investigation but may include:

- Disruption of Cell Membrane Integrity : Leading to leakage of cellular contents.

- Inhibition of Key Enzymatic Pathways : Affecting metabolic processes essential for cell survival.

Toxicity and Safety

While the compound shows promising biological activity, it is crucial to assess its toxicity profile. Preliminary studies have indicated that at therapeutic doses, it exhibits low toxicity in mammalian cells. However, further investigations are necessary to fully understand its safety profile in vivo.

Current Research Trends

Ongoing research is exploring the following areas:

- Combination Therapies : Investigating synergistic effects when combined with existing antibiotics or chemotherapeutic agents.

- Mechanistic Studies : Elucidating the specific pathways affected by this compound.

- Formulation Development : Enhancing bioavailability through novel drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.